molecular formula C7H5NO2 B8575094 Furo[3,2-c]pyridin-7-ol

Furo[3,2-c]pyridin-7-ol

Cat. No.: B8575094
M. Wt: 135.12 g/mol
InChI Key: DMPIVALOMIYMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]pyridin-7-ol is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

furo[3,2-c]pyridin-7-ol

InChI

InChI=1S/C7H5NO2/c9-6-4-8-3-5-1-2-10-7(5)6/h1-4,9H

InChI Key

DMPIVALOMIYMMA-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=NC=C21)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-bromofuro[3,2-c]pyridine (9.15 g, 46.2 mmol), potassium hydroxide (7.78 g, 139 mmol), Pd2(dba)3 (0.02 eq) and 2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl (0.08 eq) in H2O (22.5 mL) and 1,4-dioxane (22.5 mL) was vigorously stirred at 100° C. overnight. LC-MS showed completion of the reaction. The reaction mixture was washed with DCM (3×30 mL). The aqueous layer was neutralized and concentrated by freeze dryer. The resulting solid was washed with massive amount of acetone to give the title compound as a white solid (6.2 g, 81% yield). 1H NMR (DMSO-d6, 400 MHz): δ=7.05 (d, J=2.0 Hz, 1H), 8.04 (s, 1H), 8.06 (d, J=2.2 Hz, 1H), 8.44 (s, 1H). MS (ES+): m/z=136.15 [MH+].
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
81%

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